molecular formula C11H11ClIN3 B14058055 2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14058055
M. Wt: 347.58 g/mol
InChI Key: FGOHOOPZXPLHTC-UHFFFAOYSA-N
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Description

2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine, iodine, and cyclopentyl groups attached to the pyrrolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentylamine as the reagent.

    Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while iodination can be performed using iodine or iodinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow chemistry, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium cyanide, or amines can be used under appropriate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or other complex structures.

Scientific Research Applications

2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Chemical Biology: It is used as a probe in chemical biology to study molecular interactions and pathways.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
  • 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde
  • 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Uniqueness

2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the cyclopentyl group can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H11ClIN3

Molecular Weight

347.58 g/mol

IUPAC Name

2-chloro-7-cyclopentyl-6-iodopyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H11ClIN3/c12-11-14-6-7-5-9(13)16(10(7)15-11)8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

FGOHOOPZXPLHTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)I

Origin of Product

United States

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